molecular formula C12H18Cl2N4 B13581519 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride

Cat. No.: B13581519
M. Wt: 289.20 g/mol
InChI Key: WSBIDTPALUNHRJ-UHFFFAOYSA-N
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Description

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine and butan-1-amine groups. One common method involves the reaction of pyridine-2-carbaldehyde with glyoxal and ammonia to form the imidazole ring. This intermediate is then reacted with butan-1-amine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It can also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic effects such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
  • N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide

Uniqueness

4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride is unique due to its specific combination of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H18Cl2N4

Molecular Weight

289.20 g/mol

IUPAC Name

4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;dihydrochloride

InChI

InChI=1S/C12H16N4.2ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);2*1H

InChI Key

WSBIDTPALUNHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl

Origin of Product

United States

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